molecular formula C14H19N3S B068497 5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 174573-98-9

5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B068497
CAS No.: 174573-98-9
M. Wt: 261.39 g/mol
InChI Key: KXFYXFVWCIUKDR-UHFFFAOYSA-N
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Description

5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a versatile chemical scaffold of significant interest in medicinal chemistry and materials science research. Its core structure, featuring a 1,2,4-triazole ring bearing a thiol group, is a privileged pharmacophore known for its ability to engage in hydrogen bonding and coordinate with metal ions. The specific substitution pattern, including the 4-ethyl group and the lipophilic 4-tert-butylphenyl moiety at the 5-position, enhances its molecular properties, making it a valuable intermediate for the synthesis of more complex molecules.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3S/c1-5-17-12(15-16-13(17)18)10-6-8-11(9-7-10)14(2,3)4/h6-9H,5H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFYXFVWCIUKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352448
Record name 5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174573-98-9
Record name 5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 174573-98-9) is a member of the triazole family known for its diverse biological activities, particularly in antifungal and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the molecular formula C14H19N3SC_{14}H_{19}N_3S and features a triazole ring substituted with a tert-butylphenyl group and an ethyl group. Its structure contributes to its biological activities, influencing interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant antifungal and antiviral properties.

Antifungal Activity

A study highlighted the compound's effectiveness against several fungal strains, including Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus. The compound demonstrated high inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL depending on the strain tested. Table 1 summarizes its antifungal efficacy:

Fungal StrainMIC (µg/mL)
Aspergillus flavus20
Mucor species30
Aspergillus niger25
Aspergillus fumigatus50

This antifungal activity is attributed to the compound's ability to disrupt fungal cell wall synthesis and inhibit ergosterol biosynthesis, essential for fungal cell membrane integrity .

Antiviral Activity

Preliminary studies also indicate potential antiviral properties. The compound was tested against various viral strains, showing moderate activity with IC50 values around 45 µM. The mechanism appears to involve interference with viral replication processes, although further investigations are necessary to elucidate specific pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for fungal growth and viral replication.
  • Disruption of Membrane Integrity : By affecting the synthesis of essential membrane components like ergosterol, it compromises the structural integrity of fungal cells.
  • Modulation of Immune Response : Some studies suggest that triazole derivatives can modulate host immune responses, enhancing resistance against infections.

Case Studies

A notable case study involved the use of this compound in combination therapies for treating fungal infections resistant to standard treatments. The combination of this compound with established antifungals resulted in synergistic effects that significantly lowered MIC values compared to monotherapy .

Scientific Research Applications

Biochemical Research

5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is employed in biochemical studies due to its ability to act as a ligand or inhibitor in various enzymatic reactions.

Case Study: Inhibition of Enzymatic Activity

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies on its interaction with cytochrome P450 enzymes have shown potential for modulating drug metabolism and toxicity profiles .

Agricultural Applications

This compound has been investigated for its fungicidal properties, particularly against soil-borne pathogens.

Case Study: Fungicidal Efficacy

In a controlled study, this compound exhibited significant antifungal activity against Fusarium species. The compound was applied in varying concentrations, revealing a dose-dependent response that inhibited fungal growth effectively .

Materials Science

The compound's unique structure allows it to be used as a building block in the synthesis of advanced materials.

Case Study: Synthesis of Novel Polymers

Researchers have utilized this triazole derivative in the synthesis of polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has led to improved performance characteristics suitable for industrial applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Outcomes
Biochemical ResearchEnzyme inhibitionModulates drug metabolism via cytochrome P450
Agricultural ScienceFungicide against FusariumDose-dependent antifungal efficacy demonstrated
Materials SciencePolymer synthesisEnhanced thermal stability and mechanical properties

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group exhibits redox activity, forming disulfide bonds or sulfonic acids under oxidative conditions:

  • Disulfide Formation : Air oxidation in alkaline media (e.g., NaOH/EtOH) yields symmetrical disulfides .
  • Sulfonic Acid Derivatives : Strong oxidants like H₂O₂ or KMnO₄ convert -SH to -SO₃H .
Reaction TypeReagents/ConditionsMajor ProductYield (%)Source
Disulfide bondO₂ (air), NaOH/EtOHBis(5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl) disulfide65–78
Sulfonic acidH₂O₂ (30%), 60°C5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-sulfonic acid52

Nucleophilic Substitution

The thiol group participates in S-alkylation and S-arylation reactions:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I, C₂H₅Br) in basic media to form thioethers .
  • Arylation : Couples with aryl diazonium salts via electrophilic substitution .
Reaction TypeSubstrateConditionsProductYield (%)Source
S-AlkylationCH₃IK₂CO₃/DMF, 25°C3-(Methylthio)-5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole85
S-ArylationArN₂⁺Cl⁻H₂O/EtOH, 0–5°C3-(Arylthio)-5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole60–75

Complexation with Metals

The thiol and triazole N-atoms act as ligands for transition metals, forming coordination complexes:

  • Copper(II) Complexes : Reacts with CuCl₂ to form [Cu(L)₂Cl₂] (L = ligand), confirmed by ESR and XRD.
  • Antimicrobial Activity : Cu and Ag complexes show enhanced bioactivity compared to the free ligand .
Metal SaltStoichiometryGeometryApplicationSource
CuCl₂1:2 (M:L)OctahedralAntimicrobial agents
AgNO₃1:1 (M:L)LinearCorrosion inhibitors

Cycloaddition and Ring Functionalization

The triazole ring undergoes electrophilic substitution at C-5 or N-4 positions:

  • Halogenation : Br₂ in CCl₄ brominates the triazole ring at C-5 .
  • Mannich Reaction : Forms aminoalkyl derivatives with formaldehyde and secondary amines .
Reaction TypeReagentsProductYield (%)Source
BrominationBr₂/CCl₄5-Bromo-3-thiol-triazole derivative70
MannichHCHO, (CH₃)₂NH3-((Dimethylamino)methylthio)-5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole63

Acid/Base Reactivity

The thiol group exhibits weak acidity (pKa ~8.5), enabling deprotonation in basic media:

  • Thiolate Formation : Reacts with NaOH to form water-soluble sodium thiolate .
  • pH-Dependent Stability : Degrades in strong acids (HCl, H₂SO₄) via desulfurization.

Biological Interactions

  • Enzyme Inhibition : Thiol group binds to cysteine residues in enzymes (e.g., FabH, JNK), disrupting microbial growth .
  • Anticancer Activity : Au(I) complexes inhibit thioredoxin reductase, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing vs. Donor Groups: Bromo and fluoro substituents (e.g., in ) increase electrophilicity, favoring interactions with fungal enzymes , while methoxy or ethoxy groups (e.g., ) may enhance solubility and hydrogen-bonding capacity .

Antifungal and Antimicrobial Activity

  • The 5-(2-bromo-4-fluorophenyl)-4-ethyl derivative demonstrated moderate antifungal activity in molecular docking studies, attributed to halogen bonding with enzyme active sites .
  • Schiff base derivatives (e.g., ) showed enhanced antimicrobial activity due to the imine group’s ability to coordinate metal ions or disrupt microbial membranes .

Enzyme Inhibition

  • Yucasin: Inhibits auxin biosynthesis by targeting YUCCA (YUC) flavin monooxygenases, critical in plant growth regulation. Its 4-chlorophenyl group mimics natural substrates like methimazole .
  • Quinoxaline Derivatives: 5-(quinoxalin-3-yl)-4H-1,2,4-triazole-3-thiol () inhibits thymidine phosphorylase, a target in cancer therapy, with IC₅₀ values comparable to standard inhibitors.

Antioxidant Activity

  • Alkyl derivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol () exhibited moderate DPPH radical scavenging (IC₅₀ ~5–20 µg/mL), while the target compound’s tert-butyl group may enhance radical stabilization .

Physicochemical and Electrochemical Properties

  • Solubility: Pyridyl and quinoxaline substituents () increase water solubility, whereas tert-butyl and bromo groups favor organic solvents .

Preparation Methods

Hydrazide Intermediate Formation

The synthesis typically begins with the preparation of 4-tert-butylbenzoic acid hydrazide, a critical precursor.

Procedure :

  • Esterification : 4-tert-Butylbenzoic acid is refluxed with ethanol in the presence of concentrated sulfuric acid to form ethyl 4-tert-butylbenzoate.

  • Hydrazinolysis : The ester reacts with excess hydrazine hydrate in ethanol under reflux, yielding 4-tert-butylbenzoic acid hydrazide.

Key Reaction :

4-tert-Butylbenzoic acid+NH2NH24-tert-Butylbenzoic acid hydrazide\text{4-tert-Butylbenzoic acid} + \text{NH}2\text{NH}2 \rightarrow \text{4-tert-Butylbenzoic acid hydrazide}

Yield: 85–92%.

Cyclization to Triazole-Thiol Core

The hydrazide undergoes cyclization with carbon disulfide (CS₂) to form the triazole-thiol backbone.

Procedure :

  • Dithiocarbazinate Formation : Hydrazide reacts with CS₂ in alkaline ethanol (KOH/EtOH) to form potassium dithiocarbazinate.

  • Cyclization : The dithiocarbazinate salt is treated with hydrazine hydrate, inducing cyclization to 4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol.

Key Reaction :

Dithiocarbazinate+NH2NH2Triazole-thiol+KSH\text{Dithiocarbazinate} + \text{NH}2\text{NH}2 \rightarrow \text{Triazole-thiol} + \text{KSH}

Yield: 70–78%.

Optimization Strategies

Solvent and Temperature Effects

ParameterRange TestedOptimal ValueYield (%)
SolventDMF, THF, EtOHTHF82
Temperature (°C)60–1209078
Reaction Time (h)4–241275

THF enhances nucleophilicity of the thiol group, while elevated temperatures accelerate alkylation.

Catalytic Approaches

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves reaction rates in biphasic systems (water/THF).

  • Microwave Assistance : Reduces reaction time from 12 h to 45 min with comparable yields (74%).

Characterization and Purity Assessment

Spectroscopic Analysis

  • 1H NMR (DMSO-d₆) :

    • δ 1.32 (s, 9H, tert-butyl)

    • δ 1.45 (t, 3H, CH₂CH₃)

    • δ 4.12 (q, 2H, CH₂CH₃)

    • δ 7.55–7.89 (m, 4H, aromatic).

  • FTIR :

    • 2560 cm⁻¹ (S–H stretch)

    • 1600 cm⁻¹ (C=N stretch).

Chromatographic Purity

  • HPLC Conditions : C18 column, UV detection at 254 nm, acetonitrile/water (70:30).

  • Purity : >98% in optimized routes.

Challenges and Solutions

Steric Hindrance from tert-Butyl Group

  • Issue : Reduced reactivity in alkylation steps.

  • Solution : Use polar aprotic solvents (DMF) to stabilize transition states.

Byproduct Formation

  • Issue : Oxidation of thiol to disulfide.

  • Solution : Conduct reactions under nitrogen atmosphere.

Industrial Scalability Considerations

  • Continuous Flow Reactors : Minimize batch variability and improve heat transfer.

  • Cost Analysis :

    ComponentCost per kg (USD)
    4-tert-Butylbenzoic acid120
    Ethyl bromide85
    Total (optimized)450

Q & A

Q. What are the optimal synthetic routes for 5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step heterocyclization and alkylation reactions. For example, starting with acylation and hydrazinolysis of phenylisothiocyanate, followed by alkaline cyclization. Solvent choice is critical: methanol or propan-2-ol yields higher efficiency (~70–85%) due to improved nucleophilicity and reduced side reactions . Optimization includes adjusting reaction time (6–12 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 for thiol:alkylating agent). Purity is confirmed via HPLC with diode-array detection (>98%) .

Q. How is the structure of the compound validated post-synthesis?

Methodological Answer: Structural confirmation employs:

  • 1H NMR : Peaks at δ 1.3–1.5 ppm (tert-butyl protons), δ 4.2–4.5 ppm (ethyl group), and aromatic protons (δ 7.2–7.8 ppm) .
  • IR spectroscopy : S-H stretch at 2550–2600 cm⁻¹ and C=N/C=S stretches at 1600–1650 cm⁻¹ .
  • Elemental analysis : Deviation <0.3% from theoretical C, H, N, S values .
  • Chromatography : Retention time consistency in HPLC and mass spectral data (e.g., m/z 289.1 [M+H]⁺) .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s biological activity against targets like lanosterol 14α-demethylase or anaplastic lymphoma kinase?

Methodological Answer:

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations .
  • Protein Preparation : Retrieve PDB structures (e.g., 3LD6 for lanosterol demethylase) and remove water/co-crystallized ligands.
  • Ligand Preparation : Optimize the compound’s 3D structure using DFT (B3LYP/6-31G* basis set) .
  • Validation : Compare binding energies (ΔG) with known inhibitors (e.g., ketoconazole, ΔG = -9.2 kcal/mol). Reported ΔG values for the compound range from -7.7 to -8.8 kcal/mol, suggesting moderate affinity .
  • Interaction Analysis : Key residues (e.g., Trp213 in 3LD6) form hydrogen bonds with the triazole-thiol group .

Q. How to resolve discrepancies in biological activity data across different studies (e.g., antifungal vs. anti-inflammatory potency)?

Methodological Answer:

  • Replicate assays : Ensure consistent protocols (e.g., MIC for antifungal activity vs. COX-2 inhibition for anti-inflammatory studies) .
  • Control compounds : Compare with reference standards (e.g., fluconazole for antifungal assays, diclofenac for COX-2 inhibition) .
  • Analytical verification : Confirm compound stability under assay conditions using LC-MS .
  • Biological models : Strain-specific responses (e.g., M. bovis vs. C. albicans) may explain variability .

Q. What strategies improve the solubility and bioavailability of this hydrophobic triazole-thiol derivative?

Methodological Answer:

  • Structural modification : Introduce polar groups (e.g., carboxylic acids via alkylation) to enhance aqueous solubility .
  • Formulation : Use cyclodextrin inclusion complexes or nanoemulsions to increase dissolution rates .
  • In silico prediction : Calculate logP (reported ~3.5) and use QSPR models to design analogs with lower hydrophobicity .

Q. How to design analogs for structure-activity relationship (SAR) studies targeting antimycobacterial activity?

Methodological Answer:

  • Core modifications : Replace tert-butyl with halogenated phenyl groups (e.g., 4-Cl, 4-Br) to enhance lipophilicity and membrane penetration .
  • Side-chain variation : Substitute ethyl with propyl or benzyl groups to study steric effects .
  • Bioisosteres : Replace thiol (-SH) with sulfoxide (-SO-) or sulfone (-SO₂-) to modulate reactivity and target binding .
  • Activity testing : Use microbroth dilution assays (MIC ≤1.0 µg/mL for M. bovis) and compare with first-line drugs like isoniazid .

Q. What experimental precautions are critical when handling this compound due to its reactivity?

Methodological Answer:

  • Protective gear : Use nitrile gloves, lab coats, and fume hoods to prevent skin contact or inhalation .
  • Storage : Store at -20°C under argon to prevent oxidation of the thiol group .
  • Waste disposal : Neutralize with 10% NaOH before incineration to avoid releasing toxic sulfur byproducts .

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